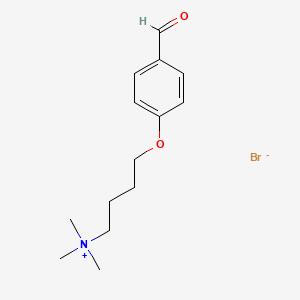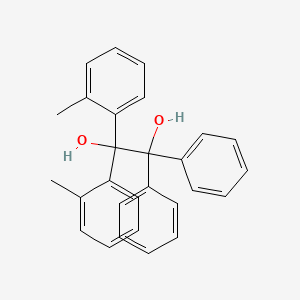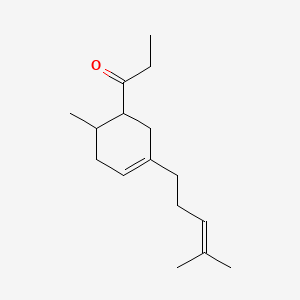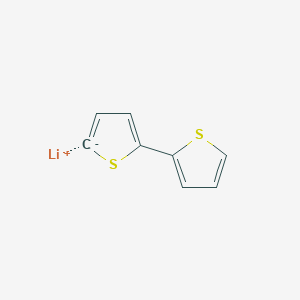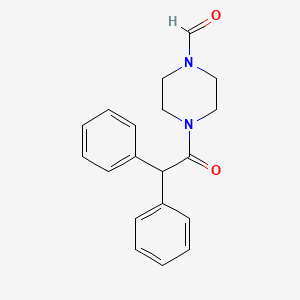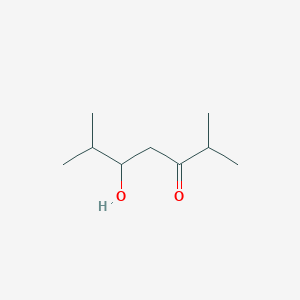
3-Heptanone, 5-hydroxy-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,6-dimethylheptan-3-one is an organic compound with the molecular formula C9H18O2 It is a ketone with a hydroxyl group and two methyl groups attached to the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,6-dimethylheptan-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2,6-dimethylheptanal with formaldehyde, followed by reduction of the resulting aldol product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of 5-hydroxy-2,6-dimethylheptan-3-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,6-dimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: 5-oxo-2,6-dimethylheptanoic acid or 5-oxo-2,6-dimethylheptan-3-one.
Reduction: 5-hydroxy-2,6-dimethylheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2,6-dimethylheptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,6-dimethylheptan-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and metabolic pathways. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-methylheptan-3-one
- 5-Hydroxy-2,6-dimethylhexan-3-one
- 5-Hydroxy-2,6-dimethylheptanal
Uniqueness
5-Hydroxy-2,6-dimethylheptan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65429-68-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-hydroxy-2,6-dimethylheptan-3-one |
InChI |
InChI=1S/C9H18O2/c1-6(2)8(10)5-9(11)7(3)4/h6-8,10H,5H2,1-4H3 |
InChI Key |
RLWSGRNONJVYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
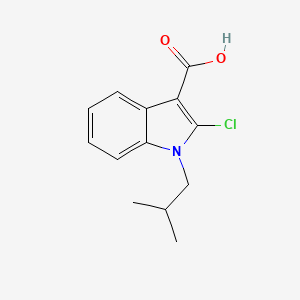


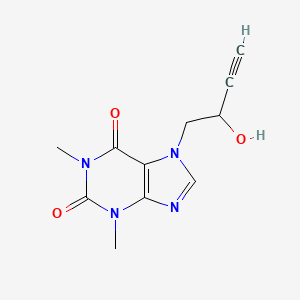
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)


